(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
Description
(1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral amino alcohol featuring a 3,5-difluorophenyl substituent on a propan-2-ol backbone. This compound’s stereochemistry and fluorinated aromatic group make it a candidate for pharmaceutical applications, particularly in targeting receptors sensitive to electron-withdrawing substituents.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI Key |
XXGCRGHBFCLCCM-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol typically involves:
- Starting materials: 3,5-difluorobenzaldehyde or related fluorinated aromatic precursors.
- Key intermediate formation: The formation of an imine or an α-amino ketone intermediate.
- Asymmetric reduction: Use of chiral catalysts or reagents to achieve the (1R,2S) stereochemistry.
- Functional group transformations: Installation or preservation of the amino and hydroxyl groups.
This approach is consistent with methods used for structurally related compounds such as (1R,2S)-1-amino-1-(3-fluorophenyl)propan-2-ol and (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol, which have been synthesized via asymmetric reduction of substituted benzaldehydes or their derivatives.
Asymmetric Reduction Using CBS Catalyst
A widely employed method for chiral amino alcohol preparation is the Corey–Bakshi–Shibata (CBS) asymmetric reduction , which uses a chiral oxazaborolidine catalyst and borane reagents.
- Catalyst: The CBS catalyst, a chiral oxazaborolidine (structure often denoted as formula VII in patents), is highly effective in reducing prochiral ketones or imines to chiral alcohols with excellent enantiomeric excess.
- Reducing agents: Borane-tetrahydrofuran (BH3-THF) or borane-N,N-diethylaniline complexes are typical hydride sources.
- Substrate: The reduction is applied to 3,5-difluorophenyl-substituted ketones or imines (analogous to formula VI in patent literature).
- Outcome: The reaction yields the chiral amino alcohol intermediate (analogous to formula V), which can be further processed.
This method has been demonstrated effectively for fluorinated phenyl compounds and is adaptable to the 3,5-difluoro substitution pattern.
Imine Formation and Subsequent Reduction
Another preparative route involves:
- Step 1: Condensation of 3,5-difluorobenzaldehyde with an appropriate amine to form an imine intermediate.
- Step 2: Asymmetric reduction of the imine to the chiral amino alcohol.
This method leverages the stereoselectivity of the reduction step to control the configuration at both the amino-bearing carbon and the adjacent hydroxyl-bearing carbon. The reduction is often catalyzed by chiral transition metal complexes or organocatalysts.
Industrial and Scalable Methods
Industrial synthesis prioritizes:
- Optimization of reaction parameters: Temperature, solvent, catalyst loading, and reaction time are finely tuned to maximize yield and stereoselectivity.
- Use of continuous flow reactors: These enhance reaction control, scalability, and reproducibility.
- Purification: Crystallization or chromatographic methods are employed to isolate the pure enantiomer.
Comparative Data Table of Preparation Parameters for Related Compounds
Research Findings and Notes
- The fluorine substituents at the 3,5-positions influence both the electronic properties and steric environment, which can affect the stereoselectivity of the reduction and the reactivity of intermediates.
- The CBS asymmetric reduction remains the most reliable and widely used method for achieving high enantioselectivity in these amino alcohols.
- Alternative methods such as enzymatic resolution or chiral auxiliary-based synthesis could be explored but are less commonly reported for this specific substitution pattern.
- Industrial patents emphasize the importance of environmentally friendly reagents and scalable processes , with continuous flow methods being a modern trend for production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
Scientific Research Applications
Antidepressant Properties
Research indicates that (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol may exhibit antidepressant-like effects. It has been studied for its ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are critical in mood regulation. Case studies have shown that compounds with similar structures can effectively alleviate symptoms of depression and anxiety disorders.
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure drugs, which is crucial in pharmaceutical applications where the activity can differ significantly between enantiomers. For instance, it can be utilized in synthesizing beta-blockers and other cardiovascular medications.
Potential Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Preliminary research indicates that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further investigations are necessary to elucidate its mechanisms and efficacy in cancer treatment.
Contaminant Removal
Due to its chemical properties, this compound has potential applications in environmental remediation. It can be employed in methods for removing pollutants from water sources through adsorption processes or as a reagent in chemical treatments to neutralize hazardous substances.
Role in Green Chemistry
This compound aligns with principles of green chemistry by offering pathways for more sustainable chemical processes. Its use in synthetic pathways minimizes waste and reduces the reliance on toxic solvents or reagents.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or activating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorine vs. Methoxy : The 3,5-difluoro group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability and possibly binding affinity compared to the electron-donating 3-methoxy group in Compound 9 .
- Positional Isomerism : Ticagrelor’s 3,4-difluorophenyl group (vs. 3,5-difluoro in the target) demonstrates how substituent placement alters steric and electronic interactions. The 3,4-configuration in ticagrelor optimizes P2Y12 receptor binding .
- In contrast, Compound 9 uses a one-step, three-component reaction, emphasizing efficiency for scale-up .
Critical Notes and Limitations
Stereochemical Sensitivity: The (1R,2S) configuration is crucial for activity in amino alcohols, as seen in Compound 3. Enantiomeric impurities could drastically alter efficacy .
Formulation Challenges: Unlike ticagrelor’s non-hygroscopic formulation (to ensure stability ), the target compound’s hydrochloride salt (if applicable) may require specialized excipients for solubility.
Biological Activity
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol, a chiral compound with the molecular formula CHFNO and a molecular weight of 187.19 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves chiral catalysts to ensure the correct stereochemistry. Common methods include asymmetric hydrogenation and enzymatic reduction, which optimize yield and purity for pharmaceutical applications . The compound's structure allows it to interact with various biological targets due to its functional groups.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 187.19 g/mol |
| Boiling Point | 282.1 ± 35.0 °C (Predicted) |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.33 ± 0.45 (Predicted) |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites in enzymes, while the difluorophenyl group participates in hydrophobic interactions, modulating enzyme activity and leading to various biological effects .
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Antifungal Activity
Studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against Candida species. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.8 μg/mL against Candida albicans, showcasing its potential as an antifungal agent .
Antiparasitic Effects
In vivo studies have indicated that analogs of this compound demonstrate antiparasitic effects against Trypanosoma cruzi and Leishmania species. These compounds have shown a reduction in parasitic load and improved survival rates in murine models .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Study on Antifungal Properties : A study evaluated various derivatives against Candida species and found that certain compounds exhibited MIC values significantly lower than traditional antifungal agents like fluconazole .
- Antiparasitic Efficacy : In another study involving murine models infected with T. cruzi, compounds derived from this structure demonstrated a marked reduction in parasitic indices at doses as low as 15 mg/kg/day .
Q & A
Basic Research Questions
Q. How can (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol be synthesized with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis or chiral resolution techniques are critical. For example, enantiopure amino propanol derivatives can be prepared using stereoselective reduction of ketones or enzymatic resolution. Reference methods from similar compounds, such as the synthesis of (2S)-2-amino-3-phenyl-1-propanol via reductive amination or catalytic hydrogenation, as described in prior literature . Chiral HPLC or polarimetry should validate enantiomeric excess (e.g., optical purity ≥98% ee, as seen in related compounds) .
Q. What spectroscopic methods are used for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming stereochemistry and substituent positions. For example, coupling constants in ¹H NMR can distinguish syn vs. anti configurations in propanol derivatives. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and amino moieties. X-ray crystallography, as applied to structurally analogous compounds (e.g., imidazolyl-propanol derivatives), provides definitive stereochemical confirmation .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation and moisture absorption. Similar amino propanol derivatives with fluorine substituents (e.g., 3-amino-3-(4-fluorophenyl)propan-1-ol) require desiccated environments to avoid hydrolysis .
Q. What common impurities arise during synthesis, and how are they identified?
- Methodological Answer : Diastereomers, unreacted intermediates, or dehalogenated byproducts may form. Reverse-phase HPLC coupled with mass spectrometry (LC-MS) detects impurities at trace levels (e.g., <0.1%). For fluorinated analogs, ¹⁹F NMR is highly sensitive to structural deviations .
Advanced Research Questions
Q. How can contradictions in chiral purity assessments between HPLC and polarimetry be resolved?
- Methodological Answer : Cross-validate results using orthogonal methods. For example, discrepancies may arise from solvent effects in polarimetry or co-eluting impurities in HPLC. Combine chiral HPLC with X-ray crystallography (for absolute configuration) and circular dichroism (CD) spectroscopy. Trace impurities in commercial standards, as noted in APAAN analogs, can skew polarimetry readings .
Q. What computational strategies predict pharmacokinetic properties like metabolic stability?
- Methodological Answer : Use in silico tools such as Quantitative Structure-Activity Relationship (QSAR) models or molecular docking to assess cytochrome P450 interactions. PubChem data for related fluorophenyl-propanol derivatives provides logP, pKa, and solubility parameters for predictive modeling. Validate predictions with in vitro assays (e.g., liver microsomes and LC-MS metabolite profiling) .
Q. How to design experiments for assessing metabolic stability in vitro?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or hepatocytes, and quantify parent compound degradation via LC-MS/MS. Monitor phase I metabolites (e.g., hydroxylation, defluorination) and phase II conjugates (glucuronidation). Reference protocols for fluorinated analogs, such as 1-(4-fluorophenyl)-2-methylpropan-1-ol, which exhibit substrate-specific metabolic pathways .
Q. What advanced techniques quantify trace enantiomeric impurities?
- Methodological Answer : Chiral stationary phase HPLC with ultra-high sensitivity detectors (e.g., charged aerosol detection) can resolve impurities at <0.1% levels. For fluorinated compounds, ¹⁹F NMR offers distinct chemical shifts for diastereomers. Synchrotron-based X-ray crystallography resolves ambiguous stereochemistry in crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
